molecular formula C42H88ClN B12665940 Diarachidyl dimonium chloride CAS No. 1471-93-8

Diarachidyl dimonium chloride

Cat. No.: B12665940
CAS No.: 1471-93-8
M. Wt: 642.6 g/mol
InChI Key: OCTAKUVKMMLTHX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diarachidyl dimonium chloride is synthesized through the quaternization of dimethylamine with long-chain alkyl halides, specifically arachidyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production involves the large-scale quaternization process, where dimethylamine is reacted with a mixture of docosyl and eicosyl chlorides. The reaction is carried out in a reactor equipped with temperature control to ensure optimal yield and purity. The product is then purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Diarachidyl dimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of corresponding alcohols or other substituted ammonium compounds.

    Oxidation Reactions: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction Reactions: Formation of reduced derivatives such as amines.

Scientific Research Applications

Diarachidyl dimonium chloride has a wide range of applications in various fields:

Mechanism of Action

The mechanism of action of diarachidyl dimonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the destabilization of microbial cell membranes, resulting in cell lysis and death. The compound targets the phospholipid membrane of microorganisms, making it effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Uniqueness: Diarachidyl dimonium chloride is unique due to its long alkyl chains, which provide superior conditioning properties in hair care products compared to other quaternary ammonium compounds. Its ability to form stable emulsions and reduce static charges makes it highly effective in personal care formulations .

Properties

CAS No.

1471-93-8

Molecular Formula

C42H88ClN

Molecular Weight

642.6 g/mol

IUPAC Name

di(icosyl)-dimethylazanium;chloride

InChI

InChI=1S/C42H88N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(3,4)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-42H2,1-4H3;1H/q+1;/p-1

InChI Key

OCTAKUVKMMLTHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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